![molecular formula C13H14FNO B2447530 N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide CAS No. 2179444-47-2](/img/structure/B2447530.png)
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide, also known as FCPR03, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. By inhibiting NF-κB, N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide may reduce inflammation and promote cell death in cancer cells.
Biochemische Und Physiologische Effekte
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide in lab experiments is its high purity and stability. N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide is also relatively easy to synthesize, making it a cost-effective option for research. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to fully understand the safety and efficacy of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide.
Zukünftige Richtungen
There are several future directions for the research on N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide. One direction is to further investigate its mechanism of action and its effects on various signaling pathways. Another direction is to study its potential in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more studies are needed to fully understand the safety and pharmacokinetics of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide in humans.
Synthesemethoden
The synthesis of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide involves the reaction of 3-fluorophenylcyclopropyl ketone with propargylamine at room temperature in the presence of a palladium catalyst. The resulting product is then treated with acetic acid to yield N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide. This method has been optimized to produce high yields of N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[1-(3-fluorophenyl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-2-12(16)15-9-13(6-7-13)10-4-3-5-11(14)8-10/h2-5,8H,1,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLDIXHJABASTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

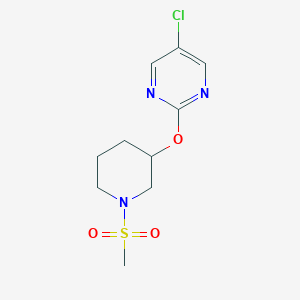
![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)
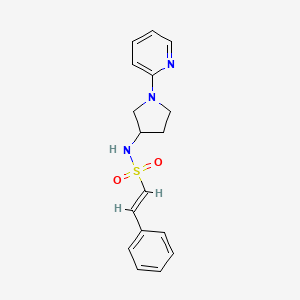
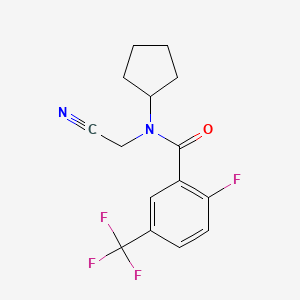
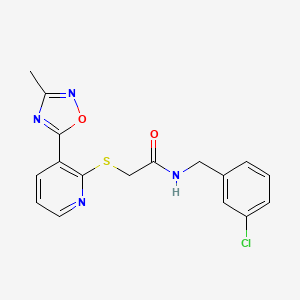
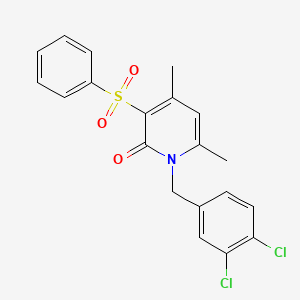
![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)
![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)
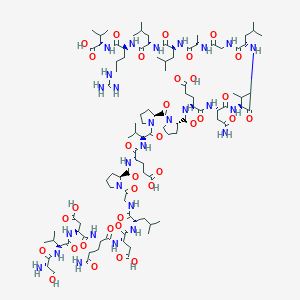
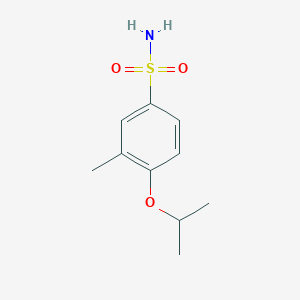
![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)